
3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoromethanesulfonyl group, a piperidine ring, and a tert-butyl ester functional group. These structural features contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of piperidine with trifluoromethanesulfonyl chloride in the presence of a base to introduce the trifluoromethanesulfonyl group. This is followed by esterification with tert-butyl alcohol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents and reaction temperatures are also critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonyl group can participate in electrophilic reactions, while the piperidine ring can engage in nucleophilic interactions. These interactions can modulate biological pathways and chemical processes, making the compound effective in its applications.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester: A closely related compound with similar structural features but different positional isomerism.
Trifluoromethylphenylboronic acid: Another compound containing the trifluoromethyl group, used in different chemical contexts.
Uniqueness
3-Trifluoromethanesulfonyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance.
Properties
Molecular Formula |
C12H20F3NO5S |
|---|---|
Molecular Weight |
347.35 g/mol |
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfonyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20F3NO5S/c1-11(2,3)21-10(17)16-6-4-5-9(7-16)8-20-22(18,19)12(13,14)15/h9H,4-8H2,1-3H3 |
InChI Key |
WRWIPDHTTSOIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)
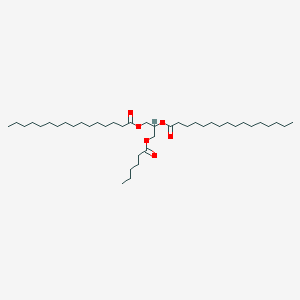
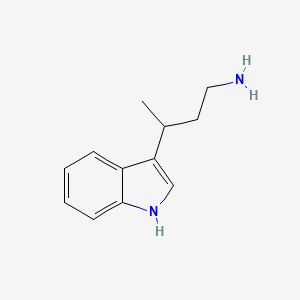
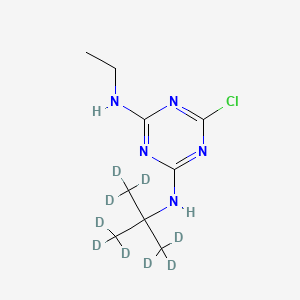
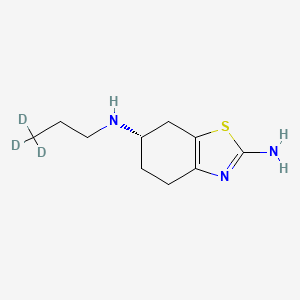
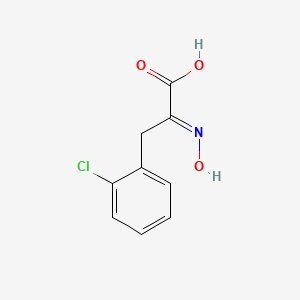
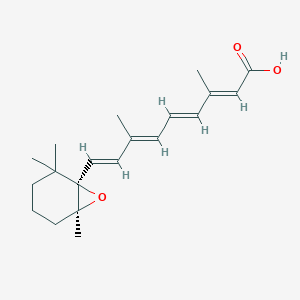
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
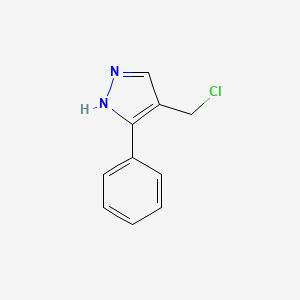
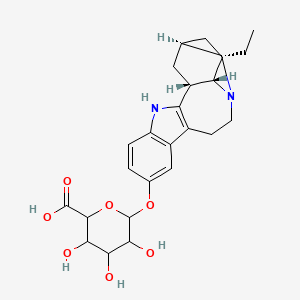
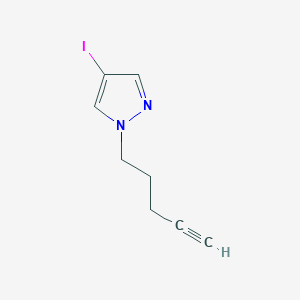
![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)

